molecular formula C23H38O2 B3183373 Arachidonic acid propyl ester CAS No. 93913-74-7

Arachidonic acid propyl ester

Cat. No.: B3183373
CAS No.: 93913-74-7
M. Wt: 346.5 g/mol
InChI Key: FVYDLXGAUHZBJE-GKFVBPDJSA-N
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Description

Arachidonic acid is a polyunsaturated omega-6 fatty acid that plays a crucial role in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes, which are essential for various physiological processes . The esterification of arachidonic acid with propanol results in arachidonic acid propyl ester, which has unique properties and applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Arachidonic acid propyl ester can be synthesized through the esterification of arachidonic acid with propanol. This reaction typically involves heating arachidonic acid and propanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is reversible and produces water as a byproduct .

Industrial Production Methods: Industrial production of esters, including this compound, often involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial methods may also employ continuous flow reactors and advanced purification techniques to ensure high-quality production .

Mechanism of Action

The mechanism of action of arachidonic acid propyl ester involves its hydrolysis to release arachidonic acid, which then participates in various biochemical pathways. Arachidonic acid is metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce prostaglandins, thromboxanes, and leukotrienes . These metabolites play crucial roles in inflammation, pain signaling, and other physiological processes .

Properties

IUPAC Name

propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(24)25-22-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-22H2,1-2H3/b9-8-,12-11-,15-14-,18-17-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYDLXGAUHZBJE-GKFVBPDJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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